Welcome to the BenchChem Online Store!
molecular formula C14H14ClNS B1205844 Ticlopidine CAS No. 55142-85-3

Ticlopidine

Cat. No. B1205844
M. Wt: 263.8 g/mol
InChI Key: PHWBOXQYWZNQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07449580B2

Procedure details

Alternatively, ticlopidine of formula (1a) may also be synthesized by directly cyclizing 2-(2-aminoethyl)thiophene of formula (a) with a formylating agent to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine of formula (f), and then reacting the compound (f) with a compound of formula (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=CC(Cl)=C(C[N:8]2[CH2:16][C:12]3[CH:13]=[CH:14][S:15][C:11]=3[CH2:10][CH2:9]2)C=1.NCCC1SC=CC=1>>[S:15]1[C:11]2[CH2:10][CH2:9][NH:8][CH2:16][C:12]=2[CH:13]=[CH:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=C(C1)CN2CCC3=C(C=CS3)C2)Cl
Name
( 1a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC=1SC=CC1
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2CNCCC21
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.